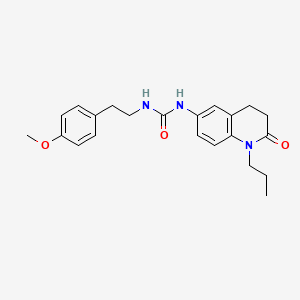
1-(4-Methoxyphenethyl)-3-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenethyl)-3-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a phenethyl group, a urea moiety, and a tetrahydroquinoline ring system, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the phenethyl group and the tetrahydroquinoline core. One common approach is to first synthesize 4-methoxyphenethylamine, which is then reacted with an appropriate isocyanate derivative to form the urea linkage. The tetrahydroquinoline core can be constructed through a cyclization reaction involving a propyl-substituted aniline derivative.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Purification steps such as recrystallization or chromatography would be necessary to obtain the final product in high purity.
Types of Reactions:
Oxidation: The phenethyl group can undergo oxidation to form the corresponding phenylacetic acid derivative.
Reduction: The urea moiety can be reduced to form the corresponding amine.
Substitution: The tetrahydroquinoline core can undergo substitution reactions at various positions, leading to a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Phenylacetic acid derivatives.
Reduction: Primary or secondary amines.
Substitution: A variety of substituted tetrahydroquinolines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents.
Industry: Its unique structure may find use in the development of new materials or chemical processes.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes or receptors that interact with the phenethyl or urea moieties. The pathways involved might include modulation of signaling cascades or inhibition of specific biochemical reactions.
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)ethanol
1-(4-Methoxyphenyl)propan-1-one
1-(4-Methoxyphenyl)urea
Uniqueness: 1-(4-Methoxyphenethyl)-3-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)urea stands out due to its unique combination of functional groups and structural features. This combination may confer distinct biological and chemical properties compared to similar compounds.
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-3-14-25-20-10-7-18(15-17(20)6-11-21(25)26)24-22(27)23-13-12-16-4-8-19(28-2)9-5-16/h4-5,7-10,15H,3,6,11-14H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXZADCTGXQOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-N-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}acetamide](/img/structure/B2921753.png)
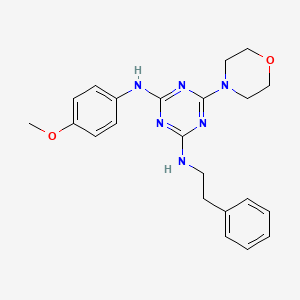
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2921756.png)

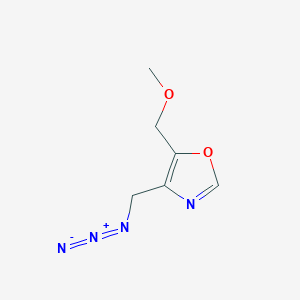
![N-[3-[3,3-Dimethyl-2-(1-methylpyrazol-4-yl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2921762.png)
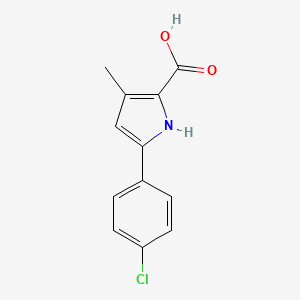
![N'-(1-phenylethyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2921764.png)
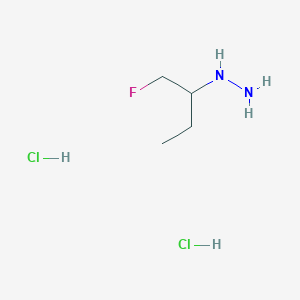
![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2921769.png)
![3-(4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2921770.png)
![2-fluoro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B2921771.png)
![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one](/img/structure/B2921773.png)
![4-Chloro-2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2921774.png)
